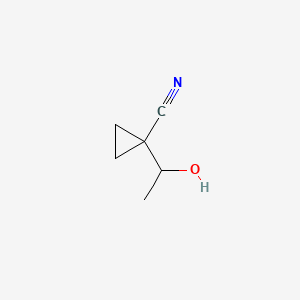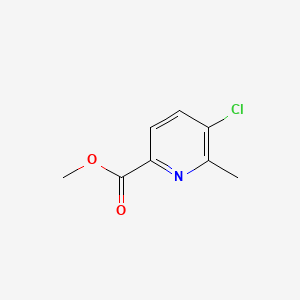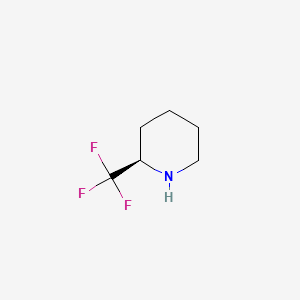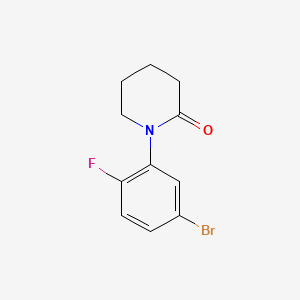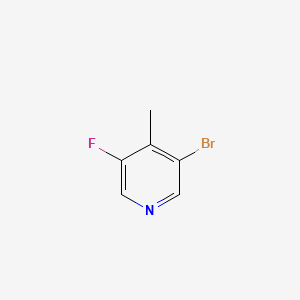
3-Bromo-5-fluoro-4-metilpiridina
Descripción general
Descripción
3-Bromo-5-fluoro-4-methylpyridine: is an organic compound with the molecular formula C6H5BrFN . It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: 3-Bromo-5-fluoro-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitors and other bioactive molecules.
Industry:
Mecanismo De Acción
Target of Action
3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-fluoro-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 3-Bromo-5-fluoro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 3-Bromo-5-fluoro-4-methylpyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, 3-Bromo-5-fluoro-4-methylpyridine should be stored under an inert atmosphere at room temperature to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of 4-methylpyridine: The synthesis of 3-bromo-5-fluoro-4-methylpyridine can be achieved through the halogenation of 4-methylpyridine. This involves the selective bromination and fluorination of the pyridine ring.
Buchwald-Hartwig Arylamination: Another method involves the Buchwald-Hartwig arylamination, where the amino moiety is introduced at the pyridine C2-position, followed by protection with a Boc-group.
Industrial Production Methods: Industrial production methods for 3-bromo-5-fluoro-4-methylpyridine typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-5-fluoro-4-methylpyridine undergoes substitution reactions, particularly in the presence of nucleophiles. The bromine atom can be replaced by various nucleophiles under suitable conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Palladium Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed:
Substituted Pyridines: Substitution reactions yield various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Bromo-5-fluoropyridine: Similar in structure but with the bromine and fluorine atoms at different positions on the pyridine ring.
3-Bromo-4-methylpyridine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-5-fluoro-4-methylpyridine is unique due to the combined presence of bromine, fluorine, and a methyl group on the pyridine ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
3-bromo-5-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLELTAPOTWVYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735572 | |
| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211517-76-8 | |
| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
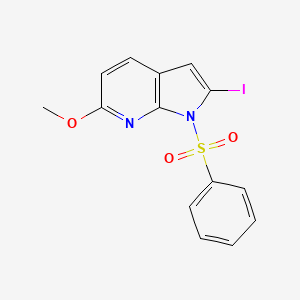
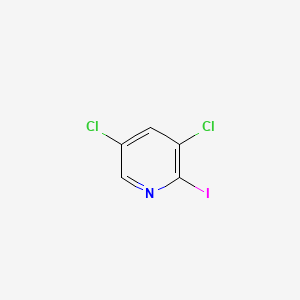
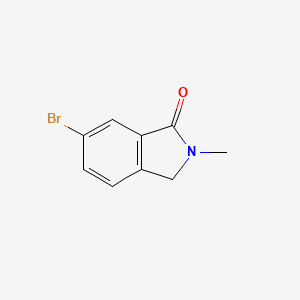
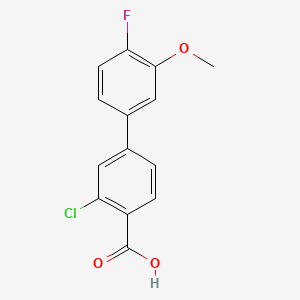
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)
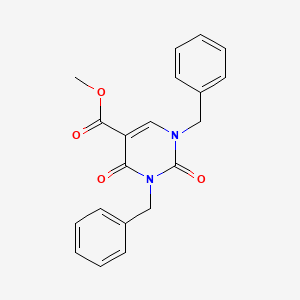
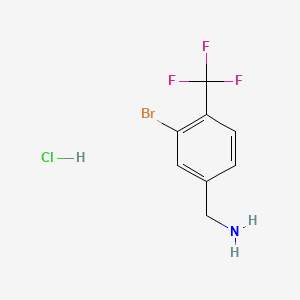

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
